![molecular formula C12H15FN2 B1660854 (1S,4S)-2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane CAS No. 845866-69-5](/img/no-structure.png)
(1S,4S)-2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,4S)-2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane, also known as WF-516, is a novel compound that has gained significant attention in recent years due to its potential therapeutic applications. It belongs to the class of bicyclic azabicycloalkanes and has been found to exhibit promising pharmacological properties. In
作用机制
The exact mechanism of action of (1S,4S)-2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane is not fully understood. However, it is believed to act as a selective and potent inhibitor of the dopamine transporter (DAT). By inhibiting DAT, (1S,4S)-2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane increases the levels of dopamine in the brain, which is associated with the reduction of symptoms of depression and anxiety. (1S,4S)-2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane has also been found to interact with other neurotransmitter systems, including the serotonin and norepinephrine systems.
生化和生理效应
(1S,4S)-2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane has been found to have a range of biochemical and physiological effects. In animal studies, it has been found to increase the levels of dopamine in the brain, which is associated with the reduction of symptoms of depression and anxiety. It has also been found to reduce the reinforcing effects of drugs of abuse, suggesting its potential use in addiction treatment. Additionally, (1S,4S)-2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane has been found to have a low abuse potential and does not produce significant adverse effects.
实验室实验的优点和局限性
(1S,4S)-2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane has several advantages for lab experiments. It is a novel compound that has not been extensively studied, which provides an opportunity for researchers to explore its potential therapeutic applications. Additionally, it has been found to have a low abuse potential and does not produce significant adverse effects, making it a safe compound for animal studies. However, the synthesis of (1S,4S)-2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane is complex and requires several purification steps, which can be time-consuming and expensive.
未来方向
There are several future directions for the research of (1S,4S)-2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane. One potential direction is to explore its potential therapeutic applications in the treatment of addiction. Another direction is to investigate its mechanism of action and its interaction with other neurotransmitter systems. Additionally, further studies are needed to determine the optimal dosage and administration route of (1S,4S)-2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane for its potential therapeutic applications. Overall, the research on (1S,4S)-2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane is still in its early stages, and further studies are needed to fully understand its potential therapeutic applications.
合成方法
The synthesis of (1S,4S)-2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane involves the reaction of 4-fluorobenzylamine with trans-2,5-dimethylpyrrolidine-1-carboxaldehyde in the presence of a catalyst. The resulting product is then subjected to a series of purification steps to obtain the final compound. The yield of this synthesis method is reported to be around 50%.
科学研究应用
(1S,4S)-2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant activity against a range of diseases, including depression, anxiety, and addiction. In preclinical studies, (1S,4S)-2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane has shown to be effective in reducing the symptoms of depression and anxiety in animal models. It has also been found to reduce the reinforcing effects of drugs of abuse, suggesting its potential use in addiction treatment.
属性
CAS 编号 |
845866-69-5 |
|---|---|
产品名称 |
(1S,4S)-2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane |
分子式 |
C12H15FN2 |
分子量 |
206.26 |
IUPAC 名称 |
(1S,4S)-2-[(4-fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C12H15FN2/c13-10-3-1-9(2-4-10)7-15-8-11-5-12(15)6-14-11/h1-4,11-12,14H,5-8H2/t11-,12-/m0/s1 |
InChI 键 |
WOCPIKSQKAHVNP-RYUDHWBXSA-N |
手性 SMILES |
C1[C@H]2CN[C@@H]1CN2CC3=CC=C(C=C3)F |
SMILES |
C1C2CNC1CN2CC3=CC=C(C=C3)F |
规范 SMILES |
C1C2CNC1CN2CC3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Morpholineacetamide, N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]-](/img/structure/B1660771.png)
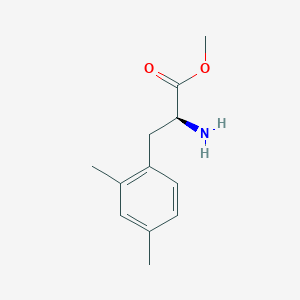
![1-Piperidineacetamide, N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]-](/img/structure/B1660775.png)
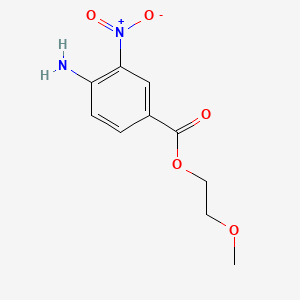
![17'-hydroxy-10',13'-dimethylspiro[1,3-dioxolane-2,3'-2,4,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-17'-carbonitrile](/img/structure/B1660779.png)
![[1,1'-Biphenyl]-3-amine, 5-methyl-](/img/structure/B1660782.png)
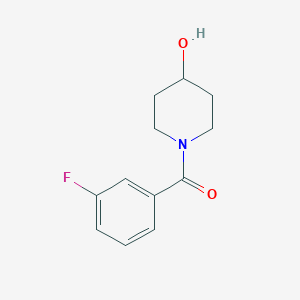
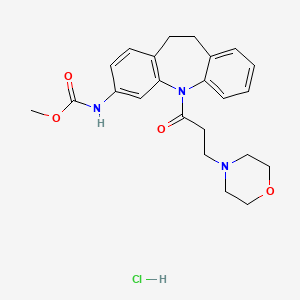
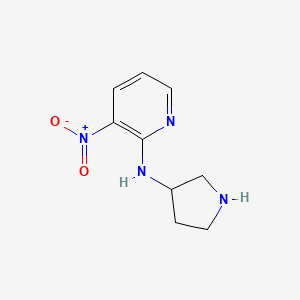
![Acetamide, N-[2-[(4-nitrophenyl)amino]ethyl]-](/img/structure/B1660789.png)
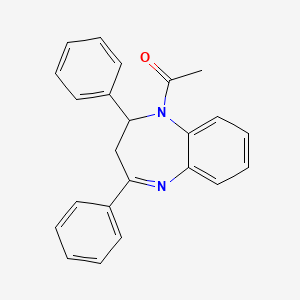
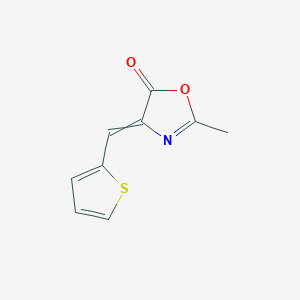
![(6E)-6-[5-(3-nitrophenyl)-3H-1,3,4-oxadiazol-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B1660793.png)
![(2S)-1-[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B1660794.png)